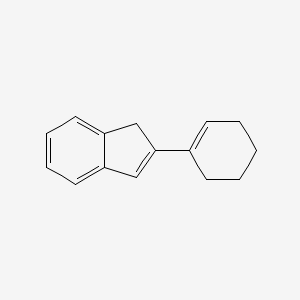

2-(Cyclohex-1-en-1-yl)-1H-indene

Description

Properties

CAS No. |

819871-48-2 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)-1H-indene |

InChI |

InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h4-6,8-10H,1-3,7,11H2 |

InChI Key |

LGSFAEXFVKNOSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Significance of Indene and Its Derivatives in Chemical Research

Indene (B144670), a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its derivatives are of considerable interest in contemporary chemical research. organic-chemistry.org The rigid, planar structure of the indene core, combined with its aromaticity and the reactivity of the five-membered ring, makes it a privileged scaffold in various applications.

Indene derivatives are cornerstone components in the synthesis of polymers and advanced materials. The ability of indene to undergo polymerization has been harnessed in the production of indene/coumarone resins, which find use in coatings, adhesives, and flooring. Furthermore, the incorporation of indene moieties into larger polymeric structures can impart desirable thermal and mechanical properties. The unique photophysical properties of certain indene derivatives have also led to their investigation in the context of organic light-emitting diodes (OLEDs) and other electronic materials.

In the realm of medicinal chemistry, the indene skeleton is a key structural motif in a number of biologically active compounds. A prominent example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID). The diverse biological activities exhibited by indene derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, continue to inspire the design and synthesis of new therapeutic agents. patsnap.com The varied substitution patterns possible on the indene ring system allow for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. acs.org

Moreover, substituted indenes serve as valuable intermediates in organic synthesis. organic-chemistry.org The functionalization of the indene core can be achieved through various chemical transformations, providing access to a wide array of complex molecular architectures. The development of novel catalytic methods for the synthesis of substituted indenes remains an active area of research, with techniques such as transition metal-catalyzed cross-coupling and cyclization reactions proving particularly effective. organic-chemistry.orgresearchgate.net

Structural Overview of 2 Cyclohex 1 En 1 Yl 1h Indene and Its Context Within Substituted 1h Indenes

Transition Metal-Catalyzed Approaches to Indene Skeletons

Transition metals have proven to be powerful catalysts for the synthesis of complex organic molecules, and the construction of the indene ring system is no exception. The following sections explore the use of palladium, rhodium, iron, cobalt, gold, and ruthenium catalysts in the formation of indenes, highlighting key research findings and reaction types.

Palladium-Catalyzed Carboannulation and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indene synthesis is well-established. Palladium-catalyzed carboannulation and cross-coupling reactions provide versatile pathways to highly substituted indenes.

One prominent approach involves the palladium-catalyzed carboannulation of internal alkynes with functionally substituted aryl halides. nih.govacs.org This method allows for the preparation of a variety of highly substituted indenes in good yields. The reaction is believed to proceed through a regioselective arylpalladation of the alkyne, followed by an intramolecular nucleophilic attack to form a palladacyclic intermediate, which then undergoes reductive elimination to yield the indene product and regenerate the palladium(0) catalyst. acs.org

Another powerful strategy is the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides, including aryl, benzylic, and alkenyl halides. nih.govacs.org This process offers a direct and efficient route to highly substituted indenes. nih.govacs.org The versatility of palladium-catalyzed cross-coupling reactions has been widely recognized, with their ability to form carbon-carbon bonds under mild conditions and with high functional group tolerance, making them invaluable in both academic and industrial settings. nobelprize.orgnih.govyoutube.comrsc.org

A novel palladium-catalyzed cascade reaction of o-iodostyrenes, internal alkynes, and formates has been developed to access a range of indene-1-acetates. This method constructs three C-C bonds and one C-O bond through a sequence of double carbopalladation and aryloxycarbonylation. rsc.org

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(OAc)2 / PPh3 / K2CO3 | Functionally substituted aryl halides and internal alkynes | Highly substituted indenes | Good yields, regioselective arylpalladation. nih.govacs.org |

| Pd(dba)2 / P(t-Bu)3 / Cs2CO3 | Diethyl 2-(2-(1-alkynyl)phenyl)malonate and organic halides | Highly substituted indenes | Efficient, direct route to functionalized indenes. nih.govacs.org |

| Pd(OAc)2 / Air | o-Iodostyrenes, internal alkynes, and formates | Indene-1-acetates | Cascade reaction, high regioselectivity. rsc.org |

Rhodium-Catalyzed Cyclization Reactions

Rhodium catalysts have emerged as effective tools for the synthesis of indene frameworks through cascade cyclization reactions. A notable example is the rhodium(III)-catalyzed direct functionalization of the ortho-C–H bond of aromatic ketones, which, followed by an intramolecular cyclization with an unsaturated carbonyl compound, yields indene derivatives. acs.orgnih.govacs.org This cascade process involves a conjugate addition of an α,β-unsaturated ketone and a subsequent aldol (B89426) condensation. acs.orgnih.govacs.org A key advantage of this method is its efficiency in the presence of water and under an air atmosphere. acs.orgnih.gov The proposed mechanism initiates with the coordination of the ketone's oxygen atom to the rhodium center, facilitating the C-H activation. acs.org This atom-economical approach provides a novel, single-step strategy for constructing the indene skeleton. acs.orgsigmaaldrich.com

| Catalyst System | Substrates | Product Type | Key Features |

| [RhCp*Cl2]2 / AgSbF6 | Aromatic ketones and α,β-unsaturated ketones | Substituted indenes | Direct C-H functionalization, cascade cyclization, tolerant to air and water. acs.orgnih.govacs.org |

| Rh(III) complexes | Cyclohexadienone-tethered allenes | Fused-ring systems | Asymmetric allylic cyclization. rsc.org |

Iron(III) Chloride-Catalyzed Cascade Cyclization and Regioselective Synthesis

The use of earth-abundant and environmentally friendly iron catalysts is gaining traction in organic synthesis. Iron(III) chloride (FeCl3) has been shown to catalyze cascade cyclizations to produce polycyclic compounds, a strategy that can be adapted for indene synthesis. rsc.org For instance, an iron-catalyzed cascade cyclization of diaryldiyn-3-ones with P(O)H compounds has been developed to access 10-phosphorylated benzo[b]fluorenones, which contain an indene core. rsc.org This reaction proceeds under mild conditions and is proposed to involve the generation of an electrophilic phosphenium species followed by a tandem cyclization. rsc.org

| Catalyst | Substrates | Product Type | Key Features |

| FeCl3 | Diaryldiyn-3-ones and P(O)H compounds | 10-Phosphorylated benzo[b]fluorenones | Inexpensive catalyst, mild conditions, cascade reaction. rsc.org |

Cobalt-Catalyzed Sustainable Indene Synthesis

Cobalt catalysts offer a sustainable alternative for constructing carbocycles. Cobalt(III)-catalyzed C–H activation of simple benzoate (B1203000) esters and their subsequent redox-neutral annulative coupling with internal alkynes provides an efficient route to indenones. rsc.org The use of a simple ester as a directing group makes this an attractive protocol. Furthermore, cobalt nanoparticles have been employed for the N-alkylation of amides, demonstrating the versatility of cobalt catalysis in forming various functional groups. rsc.org While not directly forming indenes, these methods showcase the potential of cobalt in C-C and C-N bond formations relevant to functionalized indene synthesis. Cobalt(I) catalysts have also been utilized in [6π + 2π] cycloaddition reactions to synthesize complex heterocyclic structures. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| [Cp*Co(CO)I2] / AgSbF6 | Benzoate esters and internal alkynes | Indenones | C-H activation, redox-neutral, use of a simple directing group. rsc.org |

Gold(I)-Catalyzed Stereoselective Cyclization and Tandem Reactions

Gold catalysis has proven to be a powerful tool for the synthesis of complex cyclic and polycyclic compounds, including functionalized indenes, often with high stereoselectivity. nih.govacs.orgbeilstein-journals.org A significant advancement is the gold(I)-catalyzed enantioselective cycloisomerization and alkoxycyclization of ortho-(alkynyl)styrenes. scispace.comthieme-connect.com This method provides access to functionalized 1H-indene derivatives with excellent yields and high enantioselectivities. thieme-connect.com The reaction proceeds through a 5-endo-dig cyclization, a pathway favored by the use of highly substituted alkene moieties in the starting material. scispace.com The proposed mechanism involves the coordination of the cationic gold(I) complex to the alkyne, followed by an intramolecular attack of the alkene. scispace.com

Gold(I) catalysts also facilitate cascade reactions, such as the synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group. nih.govacs.org This reaction involves a double cyclization process proceeding through a proposed gold-cyclopropyl carbene intermediate. nih.govacs.org

| Catalyst System | Substrates | Product Type | Key Features |

| [AuCl(L)] / AgSbF6 (L = chiral phosphine (B1218219) ligand) | ortho-(Alkynyl)styrenes | Enantiomerically-enriched functionalized indenes | Highly enantioselective, 5-endo-dig cyclization. scispace.comthieme-connect.com |

| Au(I) catalyst | o-(Alkynyl)styrenes with thio- or seleno-aryl groups | Indeno[1,2-b]thiochromene derivatives | Cascade reaction, double cyclization. nih.govacs.org |

Ruthenium-Catalyzed Ring-Closing Metathesis and Cycloisomerization

Ruthenium catalysts are renowned for their utility in olefin metathesis, and this reactivity has been harnessed for the synthesis of indene derivatives. Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful method for constructing cyclic alkenes, including fused-ring systems containing an indene core. documentsdelivered.comorganic-chemistry.org The driving force for RCM of terminal dienes is often the release of volatile ethylene (B1197577). uwindsor.ca Modern Grubbs-type catalysts are highly versatile and tolerate a wide range of functional groups. organic-chemistry.org

Ruthenium-catalyzed cycloisomerization reactions also provide access to indene and related heterocyclic structures. nih.govorganic-chemistry.orgacs.orgnih.gov For instance, the cycloisomerization of enynes catalyzed by ruthenium complexes can lead to the formation of bicyclic structures with high diastereoselectivity. nih.gov Furthermore, a tandem RCM/isomerization/N-acyliminium cyclization sequence mediated by a ruthenium catalyst allows for the efficient synthesis of complex heterocycles. tib.eu

| Catalyst System | Substrates | Product Type | Key Features |

| Grubbs-type Ruthenium catalysts | Dienes | Fused-ring indenes | Ring-closing metathesis, high functional group tolerance. documentsdelivered.comorganic-chemistry.org |

| [CpRu(CH3CN)3]PF6 | Enynes | Bicyclic structures | Cycloisomerization, high diastereoselectivity. nih.gov |

| Ruthenium catalyst | Diene-tethered precursors | Complex heterocycles | Tandem RCM/isomerization/cyclization. tib.eu |

Advanced Synthetic Methodologies for this compound and Related Functionalized Indenes

The indene framework is a crucial structural motif found in numerous biologically active compounds and serves as a vital ligand in organometallic chemistry. The synthesis of specifically substituted indenes, such as this compound, and other functionalized derivatives requires a sophisticated and versatile synthetic toolkit. This article explores advanced methodologies for constructing the indene ring system, focusing on modern strategies that offer high efficiency, selectivity, and broad functional group tolerance.

Chemical Reactivity and Transformative Processes of 2 Cyclohex 1 En 1 Yl 1h Indene Systems

Reactivity of the Indene (B144670) Core

The indene core is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. rsc.orgresearchgate.net This structure provides two primary sites for chemical reactions: the five-membered cyclopentene portion and the six-membered aromatic ring.

The cyclopentene moiety of the indene system has a double bond and a methylene (B1212753) group (C1) that is both allylic and benzylic. This positioning makes the protons on C1 particularly acidic (pKa ≈ 20 in DMSO), as the resulting conjugate base, the indenyl anion, is stabilized by the delocalization of the negative charge over the entire aromatic system. This anion is a potent nucleophile and can react with various electrophiles.

Furthermore, the double bond within the five-membered ring can undergo addition reactions, although such reactions are less common than those involving the C1 position because they would disrupt the aromaticity of the fused benzene ring. The reactivity of this moiety is central to the synthesis of many indene derivatives. researchgate.netorganic-chemistry.org

The benzene ring of the indene core possesses aromatic stability and undergoes electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comlkouniv.ac.inuci.edu The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step because it temporarily disrupts aromaticity. masterorganicchemistry.comuci.edu

The substituent on the benzene ring dictates the rate and regioselectivity of the substitution. The fused cyclopentene ring and the 2-cyclohexenyl group on 2-(Cyclohex-1-en-1-yl)-1H-indene are considered activating, electron-donating groups. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. wikipedia.orglkouniv.ac.in They direct incoming electrophiles to the ortho and para positions relative to the point of attachment. In the case of the indene system, substitution typically occurs at the 4- and 7-positions.

Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Typical Catalyst | Predicted Major Products |

| Nitration | HNO₃ | H₂SO₄ | 2-(Cyclohex-1-en-1-yl)-4-nitro-1H-indene and 2-(Cyclohex-1-en-1-yl)-7-nitro-1H-indene |

| Bromination | Br₂ | FeBr₃ | 4-Bromo-2-(cyclohex-1-en-1-yl)-1H-indene and 7-Bromo-2-(cyclohex-1-en-1-yl)-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | 1-(2-(Cyclohex-1-en-1-yl)-1H-inden-4-yl)ethan-1-one and 1-(2-(Cyclohex-1-en-1-yl)-1H-inden-7-yl)ethan-1-one |

Reactivity of the Cyclohexenyl Moiety

The isolated double bond in the cyclohexenyl substituent is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

The double bond of the cyclohexenyl ring readily undergoes electrophilic addition reactions, similar to other alkenes. In these reactions, the π-bond is broken, and two new σ-bonds are formed. Common electrophilic additions include the addition of hydrogen halides (e.g., HBr, HCl) and halogens (e.g., Br₂, Cl₂). The reaction with hydrogen halides typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The double bond of the cyclohexenyl group can act as a dienophile in a [4+2] cycloaddition, famously known as the Diels-Alder reaction. libretexts.org This reaction involves the interaction of the dienophile with a conjugated diene, forming a six-membered ring. The reaction is typically thermally allowed and proceeds in a concerted fashion. youtube.com

Another potential cycloaddition is the [2+2] cycloaddition, which can occur between two alkene units to form a cyclobutane (B1203170) ring. wikipedia.org Unlike the thermal [4+2] cycloaddition, the [2+2] cycloaddition is typically promoted by photochemical irradiation. wikipedia.orgyoutube.com

Hydrogenation is the addition of hydrogen across a double or triple bond, typically in the presence of a metal catalyst (e.g., Pd, Pt, Ni). In this compound, there are two unsaturated sites in the non-aromatic portions: the double bond in the cyclohexenyl ring and the double bond in the cyclopentene ring of the indene core.

Selective hydrogenation of the cyclohexene (B86901) double bond can be achieved under mild conditions, yielding 2-cyclohexyl-1H-indene. More forceful conditions would lead to the hydrogenation of the indene double bond as well, resulting in the fully saturated 2-cyclohexyl-indan. Studies on similar molecules, such as 2-cyclohexen-1-one, have demonstrated that selective hydrogenation of the C=C bond over other functional groups is possible. nih.govrsc.org

Conversely, dehydrogenation, or the removal of hydrogen, can be used to create new aromatic systems. Dehydrogenation of the cyclohexenyl ring in this compound would result in the formation of 2-phenyl-1H-indene, a process that leads to a more extended conjugated π-system.

Table 2: Potential Hydrogenation and Dehydrogenation Products

| Reaction Type | Reagents & Conditions | Product |

| Selective Hydrogenation | H₂, Pd/C (mild conditions) | 2-Cyclohexyl-1H-indene |

| Full Hydrogenation | H₂, PtO₂ (high pressure/temp) | 2-Cyclohexyl-indan |

| Dehydrogenation | S or Se, heat; or Pd/C, heat | 2-Phenyl-1H-indene |

Functionalization and Derivatization Strategies at the Indene and Cyclohexenyl Moieties

The presence of two reactive centers in this compound—the indene ring system and the cyclohexenyl double bond—allows for a range of selective functionalization and derivatization reactions. These transformations are crucial for synthesizing novel derivatives with tailored electronic, optical, and biological properties.

The indene moiety itself can be subject to various modifications. For instance, the acidic proton at the C1 position can be abstracted to form an indenyl anion, a powerful nucleophile for introducing a wide array of substituents. researchgate.net Furthermore, electrophilic substitution reactions can occur on the benzene ring of the indene, although the substitution pattern is influenced by the existing cyclohexenyl group. acs.org Recent advancements have also demonstrated the potential for photoredox-catalyzed carbon-atom insertion into the indene scaffold, leading to the formation of 2-substituted naphthalenes. nih.gov While this particular reaction has been demonstrated on indene itself, its application to substituted indenes like the title compound opens up pathways to complex polycyclic aromatic systems.

The cyclohexenyl double bond offers a complementary site for functionalization. Standard alkene transformations such as hydrogenation, halogenation, epoxidation, and dihydroxylation can be selectively performed under appropriate conditions, leaving the indene core intact. The reactivity of the double bond is comparable to that of other cyclic olefins. researchgate.net For example, catalytic hydrogenation would yield the corresponding 2-(cyclohexyl)-1H-indene, thereby modifying the steric and electronic profile of the molecule.

Moreover, cascade reactions that involve both the indene and cyclohexenyl parts can lead to complex molecular architectures. For instance, an intramolecular cyclization could be envisioned, promoted by an appropriate catalyst or reaction conditions, to form tetracyclic structures. The synthesis of functionalized indenes through cascade iodoalkylation of alkynes highlights the potential for complex bond formations in a single operation, a strategy that could be adapted for the derivatization of the cyclohexenyl moiety. nih.gov

Table 1: Representative Functionalization Reactions

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

| Indene | Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. RX | 1-Alkyl-2-(cyclohex-1-en-1-yl)-1H-indene |

| Borylation | BCl₃, CH₂Cl₂, 0 °C; then pinacol, NEt₃ | 2-(Cyclohex-1-en-1-yl)-1-boryl-1H-indene | |

| Ring Expansion | α-Iodonium diazo compound, photoredox catalyst | Substituted 3-(cyclohex-1-en-1-yl)naphthalene | |

| Cyclohexenyl | Hydrogenation | H₂, Pd/C, Ethanol, rt | 2-(Cyclohexyl)-1H-indene |

| Epoxidation | m-CPBA, CH₂Cl₂, rt | 2-(1,2-Epoxycyclohexyl)-1H-indene | |

| Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 2-(1,2-Dihydroxycyclohexyl)-1H-indene |

Polymerization Potential and Oligomerization Studies

The unsaturated nature of this compound, specifically the vinyl-type double bond within the cyclohexenyl ring, suggests its potential as a monomer for polymerization and oligomerization reactions. The resulting polymers would feature a unique combination of a rigid indene-based backbone and flexible cyclohexyl-derived units, potentially leading to materials with interesting thermal and mechanical properties.

Cationic Polymerization: The electron-donating character of the double bond in the cyclohexenyl moiety makes it susceptible to cationic polymerization. wikipedia.org Initiation with a strong protic acid or a Lewis acid could generate a carbocationic species that propagates through the addition of further monomer units. The reactivity in cationic polymerization would be influenced by the stability of the resulting carbocation, which is benzylic to the indene ring system. The polymerization of cyclohexene oxide, a related cyclic monomer, proceeds via a cationic mechanism, suggesting that this compound could behave similarly. mdpi.comamanote.com

Radical Polymerization: Free radical polymerization is another plausible route, analogous to the polymerization of vinyl monomers like vinyl chloride. youtube.com Initiation with a radical initiator would lead to the formation of a growing polymer chain. The presence of the indene ring could influence the stereochemistry of the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the polymerization of cyclic olefins. youtube.comlibretexts.org While the cyclohexenyl double bond is part of a six-membered ring and thus possesses less ring strain than smaller cycloalkenes, ROMP could potentially be initiated with highly active catalysts like Grubbs' or Schrock's catalysts. libretexts.org The resulting polymer would have a linear structure with repeating units containing the indene substituent. The polymerization of cyclic allenes via ROMP demonstrates the versatility of this method for incorporating unique functionalities into polymer backbones. bohrium.comnih.gov

Oligomerization: Under conditions that disfavor high polymer formation, such as lower monomer concentration or the presence of chain transfer agents, oligomerization of this compound can be expected. Studies on the oligomerization of isoprene (B109036) initiated by a cyclohexylidene-derived system show that controlled formation of oligomers is feasible. rsc.org Dimerization and trimerization could lead to novel, well-defined structures with potential applications in materials science and as ligands for catalysis.

Table 2: Potential Polymerization Methods and Expected Polymer Structures

| Polymerization Method | Initiator/Catalyst | Propagation Mechanism | Potential Polymer Structure |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂), Protic Acids | Cationic | Poly[(2-(1H-inden-2-yl))cyclohex-1-ene] |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Free Radical | Poly[(2-(1H-inden-2-yl))cyclohex-1-ene] |

| ROMP | Grubbs' Catalyst, Schrock's Catalyst | Metathesis | Poly(1-(1H-inden-2-yl)hex-1-en-3,6-diyl) |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohex 1 En 1 Yl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A complete NMR analysis of 2-(Cyclohex-1-en-1-yl)-1H-indene would involve several key experiments.

¹H-NMR Spectral Analysis, including Long-Range Couplings

A ¹H-NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. Analysis would focus on the chemical shifts (δ) of the aromatic protons of the indene (B144670) ring, the vinylic protons of both the indene and cyclohexene (B86901) rings, and the aliphatic protons of the cyclohexene ring. The integration of these signals would confirm the number of protons in each environment. Furthermore, the spin-spin coupling constants (J-couplings) between adjacent protons would reveal connectivity, for instance, the coupling between the vinylic proton on the indene ring and the methylene (B1212753) protons at the C1 position. Long-range couplings could also be observed, providing further structural insights. However, no published ¹H-NMR spectra for this compound could be located.

¹³C-NMR Spectral Analysis and Chemical Shift Correlation

A ¹³C-NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts would distinguish between the sp²-hybridized carbons of the aromatic and vinylic groups and the sp³-hybridized carbons of the cyclohexene ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. Correlation of the ¹³C chemical shifts with the ¹H-NMR data is essential for a complete assignment. As with the proton NMR data, no ¹³C-NMR data for this compound is currently available in the public domain.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex structure of a molecule like this compound.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, mapping out the proton connectivity within the cyclohexene and indene fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing definitive C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the cyclohexene and indene rings and for assigning quaternary carbons.

The application of these techniques is standard in the characterization of new compounds, yet no such studies have been published for this compound.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₁₅H₁₆. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, showing how the molecule breaks apart under ionization, which can help to confirm the presence of the indene and cyclohexene moieties. No mass spectral data for this compound has been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, these techniques would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic and vinylic groups.

C-H stretching of the aliphatic CH₂ groups.

C=C stretching of the aromatic and olefinic bonds.

C-H bending vibrations.

While general spectral regions for these functional groups are known, the specific vibrational frequencies for this molecule remain uncharacterized in the absence of experimental IR or Raman spectra.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric purity (enantiomeric excess) and the absolute spatial arrangement of atoms (absolute configuration) of chiral compounds like this compound. The primary techniques employed for this purpose are optical rotation (OR) and electronic circular dichroism (ECD).

Theoretical Framework

A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the presence of a stereogenic center, typically at the point of attachment of the cyclohexenyl ring to the indene core if the substitution pattern allows, would give rise to two enantiomers. These enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties such as melting point and NMR spectra in an achiral environment. However, they differ in their interaction with plane-polarized and circularly polarized light.

Optical Rotation and Enantiomeric Excess

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated upon passing through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specified conditions (temperature, wavelength, solvent, and concentration). libretexts.org

The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture, containing equal amounts of both enantiomers, is optically inactive ([α] = 0). wikipedia.org

Hypothetical Data for Optical Rotation of this compound Enantiomers

| Enantiomer | Hypothetical Specific Rotation (°) |

| (R)-2-(Cyclohex-1-en-1-yl)-1H-indene | +X |

| (S)-2-(Cyclohex-1-en-1-yl)-1H-indene | -X |

Note: 'X' represents a hypothetical value as no experimental data has been found.

Electronic Circular Dichroism (ECD) and Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting positive or negative bands are known as Cotton effects.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). researchgate.net This computational approach, typically employing Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool in stereochemical assignments. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.

The shape, sign, and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional structure of the molecule, including the conformation of the cyclohexenyl ring and its spatial relationship to the indene chromophore.

Hypothetical ECD Data for this compound

| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) |

| λ1 | +Y | -Y |

| λ2 | -Z | +Z |

Note: 'Y' and 'Z' represent hypothetical values for the molar ellipticity at specific wavelengths (λ) as no experimental data has been found.

Computational and Theoretical Investigations of 2 Cyclohex 1 En 1 Yl 1h Indene and Indene Analogues

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

The electronic structure of 2-(Cyclohex-1-en-1-yl)-1H-indene and its analogues can be meticulously investigated using a variety of computational methods. Density Functional Theory (DFT) and ab initio calculations are at the forefront of these theoretical explorations. nih.govresearchgate.net

Density Functional Theory (DFT): DFT has become a popular method for studying indene (B144670) derivatives due to its balance of computational cost and accuracy. researchgate.net Methods like B3LYP are commonly used to optimize molecular geometries and predict various properties. nih.gov For instance, DFT calculations can provide insights into the electronic and vibrational properties of complex indene-based systems. nih.govresearchgate.net Modern DFT approaches can even be used to model the electronic structure of large molecular aggregates and crystalline materials, which is relevant for understanding the solid-state behavior of indene derivatives. chemrxiv.orgnih.gov

Ab Initio Methods: These methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. youtube.com Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) have been applied to study the electronic states of indene. researchgate.netacs.orgtechnion.ac.il For example, ab initio calculations have been crucial in understanding the formation mechanisms of indene in high-temperature environments like combustion flames by mapping out potential energy surfaces. nih.govnih.govacs.org High-level ab initio methods, while computationally intensive, provide benchmark data for more approximate methods and are essential for studying systems with complex electronic structures, such as those with significant electron correlation. researchgate.netmdpi.com

These computational techniques are instrumental in predicting the fundamental electronic properties that govern the behavior of this compound.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

The energy and spatial distribution of the HOMO and LUMO are critical in determining a molecule's electronic properties and how it interacts with other species. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indene and cyclohexenyl π-systems, while the LUMO would represent the lowest energy region to accept an electron.

The HOMO-LUMO gap , the energy difference between these two orbitals, is a crucial parameter. wikipedia.org A smaller gap generally implies that the molecule is more easily excitable and potentially more reactive. wikipedia.org Computational studies on various indene analogues have shown that substituents can significantly tune this gap. ucm.esresearchgate.net For example, introducing electron-donating or withdrawing groups can alter the HOMO and LUMO energy levels, thereby modifying the molecule's optical and electronic properties. nih.govresearchgate.net The analysis of frontier orbitals can also explain the reactivity in processes like cycloadditions, where the overlap between the HOMO of one reactant and the LUMO of another is key. acs.org

| Property | Description | Significance in Indene Analogues |

| HOMO | Highest Occupied Molecular Orbital. The orbital containing the highest energy electrons. | Represents the ability to donate electrons. Its energy level influences the ionization potential and reactivity towards electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital. The orbital with the lowest energy that is empty. | Represents the ability to accept electrons. Its energy level influences the electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. Smaller gaps are associated with higher reactivity and are crucial for applications in organic electronics. wikipedia.orgucm.esresearchgate.net |

This table provides a general overview of Frontier Molecular Orbitals.

Aromaticity Assessment of the Indene Ring System

The indene molecule contains a bicyclic system where a benzene (B151609) ring is fused to a cyclopentene (B43876) ring. The aromaticity of this system is primarily attributed to the benzene portion, which satisfies Hückel's rule with 6 π-electrons in a planar, cyclic, conjugated system. quora.com The five-membered ring, in its neutral form, contains a double bond that is conjugated with the benzene ring, but the sp³-hybridized CH₂ group interrupts full cyclic conjugation across the entire bicyclic framework.

Computational methods offer quantitative measures to assess aromaticity. One of the most widely used techniques is the Nucleus-Independent Chemical Shift (NICS) . github.io This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. github.io A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current, associated with antiaromaticity. github.iorsc.org NICS calculations on indene would confirm the strong aromatic character of the six-membered ring and the non-aromatic nature of the five-membered ring. researchgate.netresearchgate.netrsc.org

Another computational tool is the Harmonic Oscillator Model of Aromaticity (HOMA) , which evaluates aromaticity based on the degree of bond length alternation in a ring. A HOMA value close to 1 indicates a highly aromatic system with little bond length alternation, while values closer to 0 suggest a non-aromatic system.

Conformational Analysis of the Cyclohexenyl Moiety and Overall Molecular Geometry

The cyclohexene (B86901) ring typically adopts a half-chair conformation to relieve ring strain. For this compound, several low-energy conformations could exist, differing primarily in the dihedral angle between the indene ring and the cyclohexenyl group. A full conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the bond connecting the two ring systems to identify energy minima and rotational barriers.

Geometry Optimization: Starting from various initial structures, the molecular geometry is optimized to find local and global energy minima.

Frequency Analysis: Performed at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies.

The resulting data provides a detailed picture of the molecule's preferred shape, bond lengths, and bond angles, which are fundamental to understanding its physical properties and steric interactions. For instance, NMR studies on partially oriented indene have been used to determine molecular shape, and these experimental results can be compared with computationally derived geometries. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netacs.org For reactions involving indene and its derivatives, such as their synthesis or subsequent transformations, theoretical studies can map out the entire reaction pathway. organic-chemistry.orgresearchgate.net This involves identifying all reactants, intermediates, transition states, and products on a potential energy surface (PES). nih.govrsc.org

Transition State (TS) Analysis: A transition state represents the highest energy point along a reaction coordinate. youtube.com Locating the TS is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy. Computational methods are used to:

Locate TS Structures: Algorithms search for first-order saddle points on the PES.

Verify TS: A true transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

Studies on the formation of indene, for example, have used high-level ab initio and DFT calculations to explore various reaction pathways, such as those involving phenyl radicals reacting with smaller hydrocarbons. acs.orgacs.orgrsc.org These studies provide detailed mechanistic insights and rate constants that are critical for chemical models of complex systems like combustion. nih.govnih.gov Similar approaches could be applied to study the reactivity of the double bonds in this compound, predicting the regioselectivity and stereoselectivity of addition reactions.

| Computational Task | Objective | Information Gained |

| Geometry Optimization | Find the lowest energy structure of reactants, products, and intermediates. | Equilibrium geometries, bond lengths, angles. |

| Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Structure of the transition state, activation energy barrier. nih.gov |

| Frequency Calculation | Calculate vibrational frequencies at stationary points. | Characterization of minima (0 imaginary frequencies) and transition states (1 imaginary frequency), zero-point energy. |

| IRC Calculation | Map the reaction pathway connecting the transition state to reactants and products. | Confirmation that the correct transition state links the desired reactants and products. |

This table outlines the key computational tasks in studying reaction mechanisms.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are often scaled to correct for systematic errors. These predictions can be invaluable for assigning complex NMR spectra, especially for molecules with many non-equivalent protons and carbons. scilit.comresearchgate.netyoutube.comyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from a frequency analysis. nih.govresearchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. scilit.com

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This allows for the assignment of electronic transitions observed experimentally.

For this compound, computational spectroscopy would provide a theoretical fingerprint of the molecule. For instance, TD-DFT could predict the π-π* transitions responsible for its UV absorption, while DFT-based calculations could provide the expected frequencies for C-H stretching, C=C stretching of the rings, and the characteristic vibrations of the CH₂ groups. arxiv.org The correlation between these predicted spectra and experimental measurements provides a powerful validation of both the theoretical model and the experimental structure determination. acs.org

Research Applications of 2 Cyclohex 1 En 1 Yl 1h Indene in Chemical and Materials Science

Building Blocks and Intermediates in Complex Organic Synthesis

In the field of organic synthesis, the utility of a compound is often determined by its structural features and reactive sites, which allow it to serve as a building block or intermediate in the construction of more complex molecules. The structure of 2-(Cyclohex-1-en-1-yl)-1H-indene, featuring both an indene (B144670) and a cyclohexene (B86901) moiety, theoretically offers several reactive positions for further chemical transformations.

However, a comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies detailing the use of this compound as a building block or intermediate in complex organic synthesis. While related indene and cyclohexene derivatives are commonly employed in various synthetic pathways, research explicitly documenting the synthetic utility of this particular compound is not readily found.

Monomers and Components in Polymer Science

The incorporation of cyclic structures into polymer backbones can significantly influence the material's thermal, mechanical, and optical properties. The indene group, in particular, is known to impart rigidity and can be a precursor to conductive polymers.

Synthesis of Novel Polyindene Derivatives

The synthesis of polymers from monomers containing indene units is a known strategy for creating materials with high thermal stability. The vinyl group within the five-membered ring of the indene moiety can potentially participate in polymerization reactions.

Despite the theoretical potential for this compound to act as a monomer, there is no specific mention in the scientific literature of its successful polymerization to form novel polyindene derivatives. Research in polyindene synthesis has historically focused on indene itself or its more simply substituted derivatives.

Tailoring Polymer Properties through Indene Incorporation

The properties of polymers can be precisely tuned by the choice of monomers. The rigid indene unit, combined with the flexible cyclohexene group in this compound, could hypothetically be used to tailor properties such as the glass transition temperature, solubility, and processability of copolymers.

A search of the available research indicates a lack of studies focused on the incorporation of this compound into polymer chains to tailor their properties. While the general principle of using substituted indenes for this purpose is established, specific data related to this compound is not available.

Development of Advanced Functional Materials

Organic compounds with conjugated π-systems are of significant interest for their potential use in advanced functional materials, particularly in the field of electronics.

Optoelectronic Materials (e.g., for Organic Light-Emitting Diodes, OLEDs)

Materials used in OLEDs require specific electronic and photophysical properties, such as high photoluminescence quantum yields and suitable energy levels for efficient charge injection and transport. The indene core can be a component of molecules designed for such applications.

There is currently no published research or patents that describe the application of this compound in the development of optoelectronic materials, including OLEDs. The focus in this field has been on more extended and specifically functionalized fluorene (B118485) and carbazole (B46965) derivatives, which exhibit superior performance characteristics.

Components in Photovoltaic Devices and Solar Cells

Organic photovoltaic devices rely on materials that can absorb light efficiently and facilitate charge separation and transport. The design of donor and acceptor materials often involves the use of various aromatic and heterocyclic building blocks.

An extensive search of the literature did not yield any studies on the use of this compound as a component in photovoltaic devices or solar cells. The development of organic solar cells has concentrated on materials with broader absorption spectra and optimized molecular geometries for efficient charge generation, for which this specific compound has not been investigated.

Ligands for Organometallic Catalysis (e.g., Metallocenes)

Metallocenes, organometallic compounds featuring a central metal atom sandwiched between two cyclopentadienyl-type ligands, are a critical class of catalysts, particularly for olefin polymerization. The substitution on the indenyl ligand plays a pivotal role in tailoring the properties of the resulting metallocene catalyst. The presence of a bulky substituent at the 2-position of the indenyl ring can significantly impact the catalyst's performance.

The 2-(Cyclohex-1-en-1-yl) group in this compound introduces considerable steric bulk. This steric hindrance is expected to influence the coordination environment around the metal center in a metallocene complex. In the context of ethylene (B1197577) polymerization, for instance, the steric profile of the ligands can affect the rate of monomer insertion and the molecular weight of the resulting polymer. Research on unbridged metallocene complexes has shown that the nature of the substituent in the 2-position plays an important role in comonomer selectivity. For example, bis(2-phenylindenyl)zirconium dichloride exhibits higher selectivity for the incorporation of 1-hexene (B165129) in ethylene/1-hexene copolymerization compared to the unsubstituted bis(indenyl)zirconium dichloride. acs.org This suggests that the bulky cyclohexenyl group could similarly enhance the incorporation of α-olefin comonomers.

Furthermore, the "indenyl effect," a phenomenon where indenyl-metal complexes exhibit enhanced reactivity in substitution reactions compared to their cyclopentadienyl (B1206354) analogues, can be modulated by substituents. wikipedia.orgnih.gov The electronic nature of the cyclohexenyl group, being a weakly electron-donating group, might also subtly influence the electronic properties of the metal center, thereby affecting catalytic activity.

To illustrate the impact of 2-substituents on indenyl-based metallocene catalysts, the following table summarizes the performance of various unbridged bis(2-substituted-indenyl)zirconium dichloride catalysts in ethylene/1-hexene copolymerization.

| Catalyst | 1-Hexene Incorporation (mol%) | Polymerization Activity (kg polymer / (mol Zr * h)) |

| Bis(indenyl)zirconium dichloride | Low | Moderate |

| Bis(2-methylindenyl)zirconium dichloride | Higher than unsubstituted | High |

| Bis(2-phenylindenyl)zirconium dichloride | High | High |

| rac-Ethylenebis(indenyl)zirconium dichloride (bridged) | Moderate | Very High |

This table is a comparative summary based on findings reported in the literature and is intended to illustrate the general trends of substituent effects. Actual values can vary depending on reaction conditions. acs.org

Based on these trends, it is reasonable to hypothesize that a metallocene complex bearing the this compound ligand would exhibit high activity and a notable ability to incorporate comonomers, positioning it as a potentially valuable catalyst for the production of specialized polyolefins.

Stereochemical Control in Chiral Ligand Design

The control of stereochemistry is a paramount goal in modern chemical synthesis, and chiral metallocenes are powerful tools for achieving stereoselective transformations, most notably in the polymerization of prochiral olefins like propylene (B89431). The symmetry and steric environment of the metallocene catalyst are critical determinants of the resulting polymer's tacticity (the stereochemical arrangement of the monomer units).

Ansa-metallocenes, where the two indenyl ligands are linked by a bridge (e.g., -CH₂CH₂- or -Si(CH₃)₂-), are particularly important for stereospecific polymerization. The bridge restricts the rotation of the indenyl ligands, creating a chiral and rigid catalytic environment. The substituents on the indenyl rings are crucial for directing the stereochemical outcome of the polymerization.

The introduction of a bulky 2-(Cyclohex-1-en-1-yl) substituent on an ansa-bis(indenyl)metallocene framework would create a highly specific chiral pocket around the metal center. In propylene polymerization, the stereochemical control arises from the interaction between the growing polymer chain, the incoming monomer, and the chiral ligand framework. The bulky cyclohexenyl group would likely play a significant role in dictating the orientation of the approaching propylene monomer, thereby controlling the stereochemistry of its insertion into the polymer chain.

For instance, C₂-symmetric ansa-metallocenes are known to produce isotactic polypropylene, where all the methyl groups of the polymer chain are on the same side of the polymer backbone. The stereocontrol in these systems is often governed by the chiral environment of the catalyst site. Conversely, Cₛ-symmetric catalysts can lead to the formation of syndiotactic polypropylene, with alternating methyl group orientations.

The design of a chiral ansa-metallocene incorporating the this compound ligand would likely aim for a C₂-symmetric arrangement to achieve high isotacticity. The bulky cyclohexenyl groups would create a well-defined chiral environment, potentially leading to high levels of stereocontrol. The following table illustrates the effect of ligand structure on the stereospecificity of propylene polymerization for different ansa-zirconocene catalysts.

| Catalyst | Symmetry | Resulting Polypropylene Tacticity |

| rac-Ethylenebis(indenyl)zirconium dichloride | C₂ | Isotactic |

| rac-Dimethylsilylbis(indenyl)zirconium dichloride | C₂ | Isotactic |

| meso-Ethylenebis(indenyl)zirconium dichloride | Cₛ | Atactic (no stereocontrol) |

| Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride | Cₛ | Syndiotactic |

| rac-Dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride | C₂ | Highly Isotactic |

This table provides a general overview of the relationship between metallocene symmetry and polymer tacticity based on established principles in the field. acs.orgacs.org

By analogy, an ansa-metallocene with 2-(Cyclohex-1-en-1-yl)-1H-indenyl ligands would be a promising candidate for a highly stereoselective catalyst. The combination of the rigid ansa-bridge and the sterically demanding 2-substituent could lead to precise control over the polymer microstructure, a key factor in determining its physical properties. Further research into the synthesis and catalytic evaluation of such complexes is warranted to fully explore their potential in stereocontrolled catalysis.

Future Research Directions and Emerging Paradigms in 2 Cyclohex 1 En 1 Yl 1h Indene Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com Future research on the synthesis of 2-(Cyclohex-1-en-1-yl)-1H-indene will likely pivot towards more sustainable methods. One promising direction involves the use of earth-abundant, non-toxic metal catalysts, such as those based on cobalt, to replace precious metal catalysts. uva.nl Inspired by bio-inspired approaches, metalloradical catalysis offers a sustainable route for indene (B144670) synthesis. uva.nl These reactions can be designed to have a broad substrate scope and tolerate various functional groups, enabling the facile synthesis of a diverse array of indene derivatives. uva.nl

Further advancements are anticipated in the adoption of solvent-free reaction conditions, mechanochemical methods like ball milling, and energy-efficient microwave-assisted synthesis. mdpi.comresearchgate.net Another green strategy involves post-synthesis modifications, such as the dry impregnation of zeolites with a titanium precursor, to create highly active and selective heterogeneous catalysts for reactions like epoxidation. nankai.edu.cn This approach, which avoids large volumes of solvent and allows for easy catalyst recovery and reuse, could be adapted for the synthesis or transformation of this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Principles for Indene Derivatives

| Feature | Conventional Approach | Emerging Green Approach | Potential Benefit |

| Catalyst | Precious metals (e.g., Palladium, Rhodium) | Earth-abundant metals (e.g., Cobalt, Iron) uva.nl | Reduced cost, lower toxicity |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ionic liquids), or solvent-free conditions mdpi.com | Reduced environmental impact, minimized waste |

| Energy | Prolonged heating under reflux | Microwave irradiation, mechanochemistry (ball milling) researchgate.net | Faster reaction times, lower energy consumption |

| Process | Batch processing | Heterogeneous catalysis, recyclable catalysts nankai.edu.cn | Simplified purification, catalyst reuse |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. ru.nlbeilstein-journals.org The integration of flow chemistry for the synthesis of this compound represents a major leap forward. For instance, a multi-step continuous flow synthesis has been successfully developed for a related compound, 2-(1-cyclohexenyl)ethylamine, demonstrating the power of this technique to handle complex transformations with precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This methodology could be adapted to streamline the production of this compound, potentially increasing yield and purity while reducing manual intervention. beilstein-journals.org

Complementing flow chemistry is the rise of automated synthesis platforms. nih.gov Technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale, dramatically accelerating the optimization process. rsc.org Such automated systems can explore a vast chemical space by rapidly testing numerous building blocks and catalysts, generating large datasets that can guide the rational design of synthetic routes. nih.govrsc.org Applying these automated techniques to the synthesis of this compound and its derivatives would allow for rapid discovery of optimal reaction conditions and the exploration of a wide range of structural analogues for various applications.

Table 2: Parameters for a Hypothetical Flow Synthesis of an Indenyl Derivative

| Parameter | Reactor 1 (Wittig Reaction) | Reactor 2 (Michael Addition) | Reference |

| Temperature | 180 °C | 130 °C | nih.gov |

| Residence Time | 45 min | 45 min | nih.gov |

| Reactants | Pyranose, Ph3PCHCO2Et | Intermediate from Reactor 1, DBU | nih.gov |

| Back Pressure | 8 bar | 8 bar | nih.gov |

| Outcome | Tandem reaction to form C-glycosyl compound | nih.gov |

Exploration of Novel Reactivity Patterns and Cascade Transformations

The indenyl ligand possesses unique electronic and steric properties that can be exploited to uncover novel reactivity patterns. A key feature is the "indenyl effect," where the ligand can switch its coordination mode from η⁵ to η³, a phenomenon known as ring slippage. nih.gov This flexibility facilitates associative substitution mechanisms at the metal center, often leading to enhanced reaction rates compared to their cyclopentadienyl (B1206354) counterparts. nih.govresearchgate.net Future research should focus on leveraging this effect in catalysis involving this compound, potentially leading to new, highly efficient transformations.

Cascade reactions, where a series of intramolecular transformations occur in a single step, offer an elegant and atom-economical approach to building molecular complexity. longdom.orgnih.gov The development of cascade reactions initiated by or incorporating this compound could provide rapid access to complex polycyclic and heterocyclic frameworks. researchgate.netrsc.org For example, palladium-catalyzed cascade reactions involving indoles have been used to construct fused polycyclic systems. researchgate.net Similar strategies could be envisioned where this compound acts as a key building block, undergoing a sequence of cyclizations and rearrangements to yield novel molecular architectures. researchgate.net

Advanced Materials with Tunable Properties for Specific Applications

One of the most exciting future directions for this compound lies in its use as a ligand for transition metal catalysts, particularly in the field of polymer science. Indenyl-based metallocene catalysts are renowned for their ability to produce polyolefins with precisely controlled, or "tunable," properties. nih.govresearchgate.net The specific structure of the indenyl ligand directly influences the catalyst's activity, stereoselectivity, and the resulting polymer's characteristics, such as molecular weight, crystallinity, and mechanical strength. nih.gov

By incorporating the this compound moiety into a catalyst framework, it may be possible to synthesize "designer" polyolefins. nih.gov The steric and electronic properties imparted by the cyclohexenyl substituent could offer a new level of control over the polymerization process. Future research will likely focus on synthesizing such catalysts and using them in ethylene (B1197577) and propylene (B89431) polymerization to create a spectrum of advanced materials, from elastomers to high-strength thermoplastics, tailored for specific high-performance applications. nih.govresearchgate.net The convenient synthesis and high tunability of such indenyl ligands make them attractive for developing new classes of chiral catalysts for asymmetric reactions as well. researchgate.net

Synergistic Computational and Experimental Design Strategies

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms, predicting molecular properties, and guiding experimental design. researchgate.netrsc.org For this compound, DFT calculations can be employed to investigate the intricacies of its synthesis, explore potential reaction pathways for cascade transformations, and understand the electronic structure of its metal complexes. rsc.orgnih.gov

For example, computational studies can elucidate the most favorable reaction pathways by comparing the energy barriers of different mechanisms, such as associative versus dissociative substitution in indenyl-metal complexes. rsc.org DFT can also predict how modifications to the ligand structure, such as the introduction of the cyclohexenyl group, will affect catalyst performance in polymerization reactions. nih.gov By using computational screening to identify the most promising candidate structures and reaction conditions, researchers can significantly reduce the amount of time and resources spent on trial-and-error experimentation, leading to a more efficient and targeted discovery process. nih.gov This integrated approach, where computational predictions are tested and refined by experimental results, will be crucial for unlocking the full potential of this compound and its derivatives. researchgate.nethelsinki.fi

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(cyclohex-1-en-1-yl)-1H-indene derivatives?

Answer:

A common approach involves FeCl₃-catalyzed Friedel-Crafts alkylation or cyclization. For example, trifluoromethylated indene derivatives (e.g., 1-(trifluoromethyl)-1H-indenes) are synthesized via FeCl₃-mediated reactions in hexafluoroisopropanol (HFIP), achieving yields up to 90% . Adapting this protocol, cyclohexenyl-substituted indenes can be synthesized by substituting propargylic alcohols with cyclohexenyl precursors. Key steps include:

- Reaction Setup : Combine FeCl₃ (10 mol%) with HFIP as solvent at 60–80°C.

- Workup : Purify via silica gel chromatography using gradients of ethyl acetate/hexane.

- Validation : Confirm structure via NMR (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm) and HRMS to match calculated exact mass .

Advanced: How do transition-metal catalysts influence regioselectivity in cyclohexenyl-indene coupling reactions?

Answer:

Copper catalysts (e.g., CuI with ligands like 1,10-phenanthroline) enable carbonylative multicomponent reactions, where CO acts as a dual methylene and carbonyl source. For instance, γ-boryl amides with cyclohexenyl groups are synthesized via copper-catalyzed borylamidation of alkenes, achieving regioselective C–B bond formation at the β-position . Mechanistic studies suggest:

- Catalytic Cycle : Oxidative addition of B–H bonds to Cu(I), followed by alkene insertion and CO migratory insertion.

- Steric Effects : Bulky cyclohexenyl substituents favor trans-addition pathways, reducing steric clash.

Contradictions arise in solvent choice: HFIP enhances electrophilicity in FeCl₃ systems , while DMF optimizes copper-catalyzed reactions .

Analytical: What spectroscopic and computational tools resolve structural ambiguities in cyclohexenyl-indene systems?

Answer:

- NMR Analysis :

- NMR distinguishes cyclohexenyl protons (δ 5.5–6.0 ppm, multiplet) from indene aromatic protons (δ 6.5–7.5 ppm).

- NMR identifies sp² carbons (e.g., cyclohexenyl C=C at δ 120–130 ppm) and quaternary carbons .

- HRMS : Validate molecular formulas (e.g., C₁₅H₁₄ for this compound; exact mass 194.1096) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies (e.g., C–C bonds in conjugated systems ≈ 1.40 Å) .

Advanced: How do electronic effects of cyclohexenyl substituents impact indene reactivity in Diels-Alder reactions?

Answer:

The electron-rich cyclohexenyl group enhances the indene’s diene character, increasing reaction rates with electron-deficient dienophiles (e.g., maleic anhydride). Computational studies (DFT at B3LYP/6-31G*) show:

- Frontier Orbitals : HOMO of indene shifts to higher energy (-5.8 eV) with cyclohexenyl substitution vs. -6.2 eV for unsubstituted indene.

- Steric Hindrance : Cyclohexenyl groups at the 2-position reduce steric accessibility, favoring endo selectivity (ΔΔG‡ ≈ 2.1 kcal/mol).

Contradictions arise in solvent polarity: nonpolar solvents (toluene) favor endo products, while polar aprotic solvents (DMF) reduce selectivity .

Basic: What are standard protocols for stability testing of cyclohexenyl-indene compounds?

Answer:

- Thermal Stability : Perform TGA (heating rate 10°C/min under N₂) to assess decomposition temperatures (typical range: 150–250°C).

- Light Sensitivity : Store compounds in amber vials at -20°C; monitor UV-vis spectra (λmax ~ 270 nm) for absorbance shifts under UV exposure.

- Oxidative Stability : Conduct accelerated aging tests with 3% H₂O₂; analyze via HPLC for degradation products (e.g., epoxides or ketones) .

Advanced: How can crystallographic data resolve conflicting reports on bond delocalization in cyclohexenyl-indene systems?

Answer:

SHELX refinement of single-crystal X-ray data can clarify bond-length alternation. For example:

- In 1H-indene derivatives, bond lengths between C1–C2 (1.36 Å) and C2–C3 (1.43 Å) indicate partial conjugation with the cyclohexenyl group.

- Discrepancies arise when comparing gas-phase DFT calculations (e.g., 1.38 Å for C1–C2) vs. crystallographic data, likely due to crystal packing effects . Use WinGX for structure validation and ORTEP for visualizing anisotropic displacement ellipsoids .

Methodological: How to optimize reaction yields in multi-step syntheses involving cyclohexenyl-indenes?

Answer:

- Stepwise Monitoring : Use in situ IR to track carbonyl intermediates (e.g., 1700–1750 cm⁻¹ for ketones).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps; FeCl₃ in HFIP achieves >80% yield in cyclization .

- Purification : Employ flash chromatography (silica gel, 20:1 hexane/EtOAc) followed by recrystallization (CH₂Cl₂/hexane) to isolate high-purity products (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.